(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol
Overview
Description
(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol is a chiral compound that belongs to the class of secondary amines It is characterized by the presence of a dibenzylamino group attached to a 4-methylpentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as (S)-4-methylpentanol.
Formation of Dibenzylamino Group: The dibenzylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of (S)-4-methylpentanol with dibenzylamine in the presence of a suitable base, such as sodium hydride, under anhydrous conditions.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol has several scientific research applications, including:
Asymmetric Synthesis: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical transformations.
Material Science: The compound is investigated for its potential in the development of chiral materials and polymers.
Mechanism of Action
The mechanism of action of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol involves its interaction with molecular targets through its chiral center. The compound can form non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π interactions with target molecules. These interactions influence the stereochemistry and reactivity of the compound, making it a valuable tool in asymmetric synthesis and catalysis.
Comparison with Similar Compounds
Similar Compounds
®-(-)-2-(N,N-Dibenzylamino)-4-methylpentanol: The enantiomer of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol, which exhibits different stereochemical properties.
N,N-Dibenzyl-2-amino-4-methylpentanol: A similar compound lacking the chiral center, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and catalysis. Its ability to induce chirality in target molecules and enhance the selectivity of chemical reactions makes it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
(2S)-2-(dibenzylamino)-4-methylpentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-17(2)13-20(16-22)21(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNZCCUWXPYXDR-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444850 | |
Record name | (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111060-53-8 | |
Record name | (2S)-2-[Bis(phenylmethyl)amino]-4-methyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111060-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(N,N-Dibenzylamino)-4-methylpentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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